molecular formula C21H14N2O3 B2747141 Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate CAS No. 338975-82-9

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate

Cat. No.: B2747141
CAS No.: 338975-82-9
M. Wt: 342.354
InChI Key: XJWXNENRPQXHNG-UHFFFAOYSA-N
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Description

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate is a complex organic compound with the molecular formula C21H14N2O3 This compound is characterized by its unique phthalazine core structure, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine derivativesThe reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and are carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate
  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl]

Uniqueness

Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate is unique due to its phthalazine core structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different core structures or substituents .

Properties

IUPAC Name

phenyl 4-oxo-3-phenylphthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c24-20-18-14-8-7-13-17(18)19(21(25)26-16-11-5-2-6-12-16)22-23(20)15-9-3-1-4-10-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWXNENRPQXHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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